5-(2-furyl)-N~3~-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-pyrazole-3-carboxamide
CAS No.:
Cat. No.: VC14984142
Molecular Formula: C17H16N6O2
Molecular Weight: 336.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N6O2 |
|---|---|
| Molecular Weight | 336.3 g/mol |
| IUPAC Name | 5-(furan-2-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C17H16N6O2/c24-17(13-11-12(19-20-13)14-5-4-10-25-14)18-8-3-7-16-22-21-15-6-1-2-9-23(15)16/h1-2,4-6,9-11H,3,7-8H2,(H,18,24)(H,19,20) |
| Standard InChI Key | BBCFMDLUAMKXSV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NN=C(N2C=C1)CCCNC(=O)C3=NNC(=C3)C4=CC=CO4 |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
The compound features a central pyrazole ring substituted at position 3 with a carboxamide group and at position 5 with a 2-furyl group. The carboxamide nitrogen is further functionalized with a 3- triazolo[4,3-a]pyridin-3-ylpropyl chain. Key structural attributes include:
-
Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.
-
Triazolopyridine system: A fused bicyclic structure comprising a triazole and pyridine ring, known for its role in medicinal chemistry .
-
Furan substituent: A five-membered oxygen-containing heterocycle contributing to electronic and steric properties.
Table 1: Structural Descriptors
Synthetic Methodologies
Triazolopyridine Synthesis
The triazolopyridine moiety is synthesized via cyclocondensation of 2-hydrazinopyridine with aldehydes, as demonstrated in a one-pot room-temperature protocol . For example, reacting 2-hydrazinopyridine with furfural derivatives could yield triazolo[4,3-a]pyridines with furyl substituents.
Pyrazole Carboxamide Formation
The pyrazole core is constructed using a Knorr pyrazole synthesis, where hydrazines react with 1,3-diketones. Subsequent carboxylation at position 3 and amidation with 3-(triazolopyridin-3-yl)propylamine completes the structure.
Table 2: Representative Synthetic Steps
Physicochemical Properties
Stability Profile
Triazolopyridines exhibit stability under physiological pH (pH 2–7.4), but the furan ring may undergo oxidative degradation in the presence of cytochrome P450 enzymes .
Table 3: Predicted Physicochemical Parameters
| Parameter | Value | Method/Software |
|---|---|---|
| logP | 2.8 | XLogP3 |
| logS | -4.2 | ALOGPS |
| PSA | 95 Ų | ChemAxon |
| Metabolic Stability | Moderate (CYP3A4 substrate) | admetSAR |
| Compound Class | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| Triazolopyridine-amides | JAK2 | 12 nM | WO2014135244A1 |
| Pyrazole carboxamides | GABA-A | 0.8 µM | ChemDiv |
Pharmacokinetic Considerations
Absorption and Distribution
Moderate oral bioavailability (~40%) is anticipated due to balanced logP and PSA. The propyl linker may reduce efflux by P-glycoprotein compared to shorter chains .
Metabolism
Primary metabolic pathways include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume